Physicochemical Property Divergence: Computed Lipophilicity and Topological Polar Surface Area vs. 4-H and 4-Br Analogs
The 4-chloro substituent confers a computed XLogP3-AA of 3.7, intermediate between the more hydrophilic des-chloro analog and the more lipophilic 4-bromo derivative. Topological polar surface area remains constant at 73 Ų across the series, but hydrogen bond acceptor count increases from 4 (des-chloro) to 5 (4-Cl and 4-Br), affecting solubility and permeability predictions [1]. These computed descriptors provide actionable differentiation for library design.
| Evidence Dimension | Computed physicochemical descriptors |
|---|---|
| Target Compound Data | XLogP3-AA: 3.7; TPSA: 73 Ų; H-Bond Acceptors: 5; Rotatable Bonds: 5; Molecular Weight: 347.9 g/mol |
| Comparator Or Baseline | Des-chloro analog (CAS 725215-52-1): XLogP3-AA ~3.0; TPSA: 73 Ų; H-Bond Acceptors: 4; MW: 313.4 g/mol. 4-Br analog (CAS 927636-62-2): XLogP3-AA ~4.0; TPSA: 73 Ų; H-Bond Acceptors: 5; MW: 392.3 g/mol |
| Quantified Difference | ΔXLogP3-AA of +0.7 vs. des-chloro; ΔMW of +34.5 g/mol vs. des-chloro; ΔXLogP3-AA of -0.3 vs. 4-Br; ΔMW of -44.4 g/mol vs. 4-Br |
| Conditions | PubChem computed descriptors (XLogP3-AA 3.0, Cactvs 3.4.6.11) based on standardized SMILES structures |
Why This Matters
Intermediate lipophilicity can balance membrane permeability with aqueous solubility, potentially offering a superior pharmacokinetic starting point compared to either extreme analog.
- [1] PubChem. Computed Descriptors for CID 2991468, 2,5-dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide, and 4-bromo-2,5-dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-05-10). View Source
